Product packaging for 2-(5-Ethyl-2-pyrrolyl)glycine(Cat. No.:)

2-(5-Ethyl-2-pyrrolyl)glycine

Cat. No.: B8548930
M. Wt: 168.19 g/mol
InChI Key: WYHMIDKRWVPOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethyl-2-pyrrolyl)glycine is a synthetic organic compound featuring a pyrrole ring substituted with an ethyl group at the 5-position and a glycine moiety at the 2-position. This structure combines a privileged heterocyclic scaffold with the smallest proteinogenic amino acid, making it a compound of significant interest in advanced chemical research and development. Compounds containing pyrrole rings are widely investigated in medicinal chemistry for their diverse biological activities and are frequently utilized in the synthesis of complex molecular architectures, such as in the construction of fused heterocyclic systems via multicomponent reactions . The glycine component, as the simplest amino acid, serves as a fundamental building block in organic synthesis and can facilitate the formation of peptides or act as a ligand for metal complexes . Researchers may explore this compound as a key intermediate in the diastereoselective synthesis of novel pyrrolizines and pyrrolo-pyrroles, which are core structures in various alkaloids and materials with potential pharmacological relevance . This product is intended for research purposes as a chemical building block or synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B8548930 2-(5-Ethyl-2-pyrrolyl)glycine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-amino-2-(5-ethyl-1H-pyrrol-2-yl)acetic acid

InChI

InChI=1S/C8H12N2O2/c1-2-5-3-4-6(10-5)7(9)8(11)12/h3-4,7,10H,2,9H2,1H3,(H,11,12)

InChI Key

WYHMIDKRWVPOFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(N1)C(C(=O)O)N

Origin of Product

United States

Mechanistic Investigations of Formation and Transformation Reactions

Reaction Mechanism Elucidation for Pyrrole (B145914) Ring Construction

The synthesis of the pyrrole ring, a core structure in 2-(5-Ethyl-2-pyrrolyl)glycine, can be achieved through various organic reactions. The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orguctm.edu This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) tend to favor the formation of furans. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

The intermediates formed during pyrrole synthesis play a pivotal role in dictating the reaction pathway and final product.

Enamines: In many pyrrole syntheses, enamines are key intermediates. nih.govacs.org For instance, in the Knorr pyrrole synthesis, an α-amino-ketone reacts with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org The mechanism involves the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. wikipedia.org This enamine intermediate subsequently undergoes cyclization and dehydration to form the pyrrole ring. wikipedia.org The nucleophilic character of enamines allows them to trap electrophiles, a fundamental step in many carbon-carbon bond-forming reactions. nih.gov

α-Aminoalkyl Radicals: These radical intermediates are also significant in certain pyrrole formation pathways. nih.gov They can be generated through the single-electron oxidation of amines, followed by the fragmentation of the resulting radical cation. acs.org These radicals can then participate in cyclization reactions. For example, a proposed mechanism for a copper(II)-catalyzed reaction to yield polysubstituted pyrroles involves an allylic nitrogen radical intermediate that adds to a nitroalkene. nih.gov The subsequent cyclization of the resulting aldimine species leads to the pyrrole framework. nih.gov The controlled generation and reaction of these radicals are crucial for the successful synthesis of the target pyrrole. acs.org

The cyclization step is the defining moment in the formation of the pyrrole ring. The specific pathway can vary depending on the reactants and conditions. In the Paal-Knorr synthesis, the mechanism involves the cyclization of a hemiaminal intermediate followed by dehydration steps. organic-chemistry.org Stereochemical studies have shown that the stereochemistry of the starting 1,4-dicarbonyl compound is preserved during the reaction, which rules out mechanisms involving the formation of an enamine before the rate-determining cyclization step. organic-chemistry.org

In other synthetic routes, intramolecular cyclization is a key step. For example, an iodine-mediated synthesis of trisubstituted pyrroles proceeds through the condensation of an α-iodinated alkyne with a β-enaminone, followed by intramolecular cyclization and dehydration to form the pyrrole ring. nih.gov Similarly, gold-catalyzed intramolecular cyclization of enyne sulfonamides can lead to the formation of a dihydropyrrole intermediate, which then aromatizes to the pyrrole. nih.gov

Table 1: Key Intermediates and Cyclization Strategies in Pyrrole Synthesis

Intermediate/StrategyDescriptionExample Reaction
Enamine A key nucleophilic intermediate formed from the reaction of an amine and a carbonyl compound. It facilitates cyclization.Knorr Pyrrole Synthesis
α-Aminoalkyl Radical A radical species generated from an amine that can participate in cyclization reactions.Copper(II)-catalyzed synthesis of polysubstituted pyrroles
Intramolecular Cyclization The ring-forming step occurs within a single molecule containing all the necessary atoms for the pyrrole ring.Iodine-mediated synthesis from arylacetylenes and β-enaminones
Hemiaminal Cyclization Cyclization of a hemiaminal intermediate, which is formed from the reaction of a carbonyl group and an amine.Paal-Knorr Pyrrole Synthesis

Maillard Reaction Pathways in the Formation of Pyrrole Derivatives

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino compounds, such as amino acids. sandiego.edu This reaction is a significant source of pyrrole derivatives in cooked foods. The initial stage involves the condensation of an amino group with a carbonyl group of a reducing sugar, followed by an Amadori or Heyns rearrangement. sandiego.edu

3-Deoxy-D-glucosone (3-DG) is a key α-dicarbonyl intermediate formed during the Maillard reaction. researchgate.netnih.gov It is highly reactive and readily reacts with the amino groups of amino acids to form various advanced glycation end products (AGEs), including pyrroles. nih.gov Specifically, 3-DG can react with the ε-amino group of lysine (B10760008) residues to form pyrraline, a pyrrole-containing compound. researchgate.netfrontiersin.org The formation of 3-DG itself is an important step in the pathway leading to pyrrole derivatives. researchgate.net

The interaction between α-dicarbonyl compounds and amino acids is central to the formation of many flavor and color compounds in the Maillard reaction, including pyrroles. nih.gov The Strecker degradation, a crucial part of the Maillard reaction, involves the reaction of α-dicarbonyls with amino acids. nih.gov This process leads to the formation of Strecker aldehydes, which contribute to the aroma of cooked food, and α-aminoketones. nih.gov These intermediates can then undergo further reactions, such as condensation and cyclization, to form a variety of heterocyclic compounds, including pyrroles. nih.govnih.gov The type of amino acid involved significantly influences the final products. For example, glycine (B1666218) is known to react with reducing sugars to produce Maillard reaction products. sandiego.edu

Table 2: Key Components and Reactions in Maillard-induced Pyrrole Formation

Component/ReactionRole in Pyrrole Formation
Reducing Sugars Initial reactants that provide the carbonyl group for condensation with amino acids.
Amino Acids (e.g., Glycine, Lysine) Provide the nitrogen atom for the pyrrole ring. sandiego.edu
3-Deoxy-D-glucosone (3-DG) A key reactive intermediate that condenses with amines to form pyrrole derivatives like pyrraline. researchgate.netnih.gov
α-Dicarbonyls Reactive intermediates that participate in the Strecker degradation and other pathways leading to pyrrole precursors. nih.gov
Strecker Degradation A reaction between α-dicarbonyls and amino acids that generates key intermediates for pyrrole synthesis. nih.gov

Enzymatic Reaction Mechanisms Involving Glycine and Pyrrole Precursors

While the Maillard reaction is a non-enzymatic process, enzymes can also play a role in the synthesis of pyrrole-containing compounds.

Transaminases, for example, have been used in the biocatalytic synthesis of substituted pyrroles. nih.gov In a chemo-enzymatic approach, a transaminase can mediate the key amination of a ketone precursor to form an α-amino ketone. nih.gov This intermediate can then react with a β-keto ester in a biocatalytic equivalent of the Knorr pyrrole synthesis to afford a substituted pyrrole. nih.gov

In the context of hyperprolinemia type II, a metabolic disorder, the accumulation of Δ-1-pyrroline-5-carboxylate (P5C) leads to the formation of N-(pyrrole-2-carboxyl) glycine. researchgate.net This occurs through the action of hepatic N-acylase, which enables the conjugation of glycine with pyrrole-2-carboxylate. researchgate.net

The glycine cleavage system, a multi-enzyme complex found in mitochondria, is responsible for the catabolism of glycine. nih.gov This system catalyzes the reversible cleavage of glycine to carbon dioxide, ammonia, and a one-carbon unit in the form of N⁵,N¹⁰-methylene-H₄folate. nih.gov While not directly forming pyrroles, this system highlights the enzymatic reactivity of glycine, a potential precursor for pyrrole synthesis in biological systems.

Pyridoxal Phosphate (PLP)-Dependent Enzyme Mechanisms

Pyridoxal Phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions involving amino acids, such as transamination, decarboxylation, and racemization frontiersin.orgnih.gov. The reactivity of this compound in the active site of a PLP-dependent enzyme is predicated on the formation of a Schiff base (external aldimine) between the amino group of the glycine moiety and the aldehyde group of PLP. This initial step is crucial as it positions the substrate for subsequent catalytic transformations nih.govlibretexts.org.

The general mechanism for a PLP-dependent transamination of this compound would proceed through the following key steps:

Transimination: The amino group of this compound displaces the lysine residue of the enzyme that is initially bound to PLP, forming an external aldimine libretexts.org.

Deprotonation: A basic residue in the enzyme's active site abstracts the α-proton from the glycine moiety.

Quinonoid Intermediate Formation: The resulting carbanion is stabilized by the electron-withdrawing properties of the pyridinium ring of PLP, forming a resonance-stabilized quinonoid intermediate frontiersin.orgnih.gov.

Tautomerization and Hydrolysis: The quinonoid intermediate undergoes tautomerization to a ketimine intermediate, which is subsequently hydrolyzed to yield the corresponding α-keto acid, 2-(5-Ethyl-2-pyrrolyl)glyoxylic acid, and pyridoxamine phosphate (PMP) nih.govdntb.gov.ua.

The table below illustrates the key intermediates in the proposed PLP-dependent transamination of this compound.

IntermediateStructureKey Features
External Aldimine Schiff base between this compound and PLPCovalent linkage of substrate to the coenzyme.
Quinonoid Intermediate Delocalized carbanionResonance-stabilized, key to PLP's catalytic power.
Ketimine Intermediate Isomer of the external aldimineFormed after proton transfer to the C4' of PLP.

This is a hypothetical representation based on established PLP-dependent enzyme mechanisms.

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Mixtures

GC/MS is a powerful technique for separating and identifying volatile and semi-volatile compounds within a mixture. For the analysis of a reaction mixture in the synthesis of 2-(5-Ethyl-2-pyrrolyl)glycine, the compound would likely require derivatization (e.g., trimethylsilylation) to increase its volatility. The gas chromatogram would show the retention time of the derivatized compound, which is characteristic under specific column and temperature conditions. The mass spectrometer would then fragment the molecule, producing a unique mass spectrum. This spectrum would be expected to show a molecular ion peak corresponding to the mass of the derivatized compound and characteristic fragment ions resulting from the cleavage of the ethyl group, the carboxylic acid moiety, and the pyrrole (B145914) ring. However, no such experimental data has been published.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

LC-MS is an essential tool for identifying metabolites in biological samples due to its sensitivity and applicability to non-volatile compounds. If this compound were analyzed as a metabolite, it would first be separated from other components in a biological matrix using high-performance liquid chromatography (HPLC). The retention time on the LC column would be a key identifier. Coupled with mass spectrometry, the molecule would be ionized (e.g., via electrospray ionization), and its mass-to-charge ratio would be determined, confirming its molecular weight. Tandem MS (MS/MS) could further fragment the molecule to confirm its structure. Currently, there are no published studies detailing the LC-MS analysis of metabolites of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands. These would include broad O-H stretching from the carboxylic acid group (around 2500-3300 cm⁻¹), N-H stretching from the amino group and the pyrrole ring (around 3200-3400 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and C-H stretching from the ethyl group and pyrrole ring (around 2850-3100 cm⁻¹). While spectra for related compounds like glycine (B1666218) and pyrrole-2-carboxylic acid are known, a specific, experimentally determined IR spectrum for this compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems in a molecule. The pyrrole ring in this compound constitutes a chromophore that absorbs light in the ultraviolet region. The spectrum would be expected to show absorption maxima (λ_max) characteristic of a substituted pyrrole. The position and intensity of these absorptions are influenced by the substituents on the ring. For comparison, pyrrole itself exhibits absorption bands, but the specific UV-Vis spectral data for the title compound, including its λ_max and molar absorptivity values, have not been reported.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Systems and Space Groups

If single crystals of this compound were grown, X-ray diffraction analysis would reveal its crystal system (e.g., monoclinic, orthorhombic) and space group, which describes the symmetry of the crystal lattice. Unit cell dimensions (a, b, c, α, β, γ) would also be determined. This fundamental crystallographic information is not available in the Cambridge Structural Database (CSD) or other public repositories.

Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure would also elucidate the network of intermolecular interactions that stabilize the solid-state packing. For this compound, strong hydrogen bonds would be expected between the carboxylic acid and amino groups of neighboring molecules. The pyrrole N-H group could also participate in hydrogen bonding. A detailed analysis would describe the geometry and motifs of these interactions. Without an experimentally determined crystal structure, any discussion of these interactions remains hypothetical.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin-Labeled Analogs

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules by detecting unpaired electrons. In the context of compounds like this compound, which are not intrinsically paramagnetic, EPR studies necessitate the introduction of a stable radical, known as a spin label. This process, termed site-directed spin labeling (SDSL), allows for the analysis of the local environment and conformational dynamics at the labeled site.

The most commonly employed spin labels are nitroxide radicals, such as those derived from pyrroline (B1223166) or pyrrolidine (B122466), due to their stability and the sensitivity of their EPR spectra to the motion and polarity of their surroundings. For a molecule like this compound, a spin-labeled analog could be synthesized by chemically attaching a nitroxide moiety to a specific functional group.

The resulting EPR spectrum of the spin-labeled molecule provides detailed information through its lineshape and spectral parameters. Key parameters include the g-factor, which is analogous to the chemical shift in NMR, and the hyperfine coupling constant (A), which arises from the interaction of the unpaired electron with nearby nuclear spins, most notably the 14N nucleus of the nitroxide.

The rotational motion of the spin label, which is influenced by its local environment, directly impacts the EPR lineshape. Fast, unrestricted motion results in a sharp three-line spectrum, characteristic of a nitroxide in a low-viscosity solution. Conversely, restricted or slow motion, as would be expected if the labeled molecule is part of a larger, structured assembly, leads to a broad and complex spectrum. Analysis of these lineshapes can thus provide insights into molecular interactions and dynamics on the nanosecond timescale.

While specific EPR data for spin-labeled this compound is not available in the literature, research on structurally related spin-labeled compounds provides representative data. For instance, studies on gem-diethyl pyrroline nitroxide spin labels have reported characteristic EPR spectral parameters in a non-polar solvent like chloroform. nih.gov These values serve as a benchmark for understanding the intrinsic magnetic properties of such spin labels.

Representative EPR Spectral Parameters for a Pyrroline-Based Nitroxide Spin Label in Chloroform at Room Temperature. nih.gov
ParameterValue
giso2.0057
Aiso(14N)40.5 MHz

In a hypothetical study of a spin-labeled analog of this compound, researchers would analyze the deviations of these parameters from the values in a simple solvent to probe the molecule's environment in more complex systems. For example, the hyperfine coupling constant, Aiso, is known to be sensitive to the polarity of the solvent. An increase in Aiso would indicate a more polar environment around the nitroxide label. Similarly, changes in the rotational correlation time, derived from the spectral lineshape, would reveal information about the mobility of the specific site where the spin label is attached.

Computational Chemistry and in Silico Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of "2-(5-Ethyl-2-pyrrolyl)glycine". These methods, rooted in the principles of quantum mechanics, can predict a variety of molecular attributes that govern its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can be applied to "this compound" to determine its optimized geometry, vibrational frequencies, and various electronic properties. By modeling the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of this size. Applications of DFT to similar pyrrole-containing compounds have been used to study their adsorption on surfaces and to characterize their supramolecular assemblies. For "this compound", DFT could be employed to understand how the ethyl and glycine (B1666218) substituents influence the electronic distribution within the pyrrole (B145914) ring.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For "this compound", the distribution of these frontier orbitals would likely be influenced by the electron-donating nature of the pyrrole ring and the electron-withdrawing character of the glycine's carboxylic acid group.

ParameterCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available

From the HOMO and LUMO energies, several global reactivity descriptors for "this compound" can be calculated.

Electronegativity (χ) , a measure of an atom's or molecule's ability to attract electrons, can be estimated using the Mulliken definition, which averages the ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO).

Electron Affinity (A) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion.

Global Hardness (η) and its inverse, Global Softness (S) , are measures of a molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

These parameters provide a quantitative basis for predicting the reactivity of "this compound".

Reactivity DescriptorCalculated Value
Electronegativity (χ)Data not available
Electron Affinity (A)Data not available
Global Hardness (η)Data not available
Global Softness (S)Data not available
ParameterCalculated Value
Dipole Moment (Debye)Data not available
Electrophilicity Index (ω)Data not available

Biological Activity and Mechanistic Interrogation in Vitro Focus

Enzymatic Target Interaction Studies

Research into the enzymatic inhibition profile of pyrrole-containing compounds provides a framework for understanding the potential interactions of 2-(5-Ethyl-2-pyrrolyl)glycine. While direct inhibitory data for this specific molecule is not extensively available in the public domain for all targets, studies on structurally related compounds offer significant insights.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Its inhibition is a key strategy in the management of conditions like Alzheimer's disease. mdpi.com While specific studies detailing the AChE inhibitory activity of this compound are not prominent in available literature, research on various pyrrole (B145914) derivatives has shown potential for cholinesterase inhibition. nih.govnih.gov For instance, certain 1,3-diaryl-pyrrole skeletons have demonstrated selective inhibition of butyrylcholinesterase (BChE), a related enzyme, with IC50 values in the low micromolar range. nih.gov Another study on pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives identified them as potential dual inhibitors of both AChE and BACE 1, another key enzyme in Alzheimer's disease pathology. nih.gov These findings suggest that the pyrrole scaffold is a viable starting point for designing cholinesterase inhibitors, although the specific efficacy of the 5-ethyl and glycine (B1666218) substitutions remains to be explicitly determined.

α-Glycosidase Inhibition

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Its inhibition can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov There is limited specific data on the α-glucosidase inhibitory potential of this compound. However, studies on related heterocyclic structures, such as pyrrolidine (B122466) derivatives, have shown significant inhibitory activity against this enzyme. nih.gov For example, certain synthesized pyrrolidine derivatives displayed noteworthy inhibition with IC50 values as low as 18.04 µg/mL against α-glucosidase from Saccharomyces cerevisiae. nih.gov This indicates that five-membered nitrogen-containing heterocyclic rings are a promising pharmacophore for α-glucosidase inhibition, warranting future investigation into specific derivatives like this compound.

Human Carbonic Anhydrase (hCA I and II) Isoenzyme Inhibition

Human carbonic anhydrase (hCA) isoenzymes I and II are ubiquitous enzymes involved in numerous physiological processes. mdpi.com Their inhibition has therapeutic applications in various conditions. The inhibitory effects of this compound on hCA I and II have not been specifically documented. However, research on related pyrrolyl and indolyl α-γ-diketo acid derivatives has demonstrated their potential as selective inhibitors of other hCA isoforms, particularly the tumor-associated hCA IX and XII, with weaker activities against hCA I and II. nih.govmdpi.com For these related compounds, inhibitory activities against hCA II were reported in the range of 14–78 µM, and for hCA I, in the range of 51–92 µM. nih.gov This suggests that while the pyrrole nucleus can interact with carbonic anhydrases, the specific substitution pattern is crucial for determining potency and isoform selectivity.

Glycinamide Ribonucleotide Formyltransferase (GARFTase) Inhibition

GARFTase is a folate-dependent enzyme crucial for the de novo purine (B94841) biosynthesis pathway, making it a target for anticancer agents. nih.govnih.gov Studies on a class of compounds known as 6-substituted pyrrolo[2,3-d]pyrimidines, which share the pyrrole core, have shown potent inhibition of GARFTase. nih.gov Although these are more complex molecules than this compound, the data highlights the importance of the pyrrole moiety in binding to the enzyme. For these related antifolates, growth inhibition of tumor cells was attributed to the potent inhibition of GARFTase. nih.gov

5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase) Inhibition

AICARFTase catalyzes the final formylation step in the de novo purine biosynthesis pathway and is another important target for anticancer drug development. nih.gov Several novel series of 6-substituted pyrrolo[2,3-d]pyrimidines have been designed and evaluated as dual inhibitors of both thymidylate synthase (TS) and AICARFTase. nih.gov One study established a particular compound from this series as a dual inhibitor of TS and AICARFTase through nucleoside protection assays and molecular modeling. nih.gov This dual inhibition targets both purine and thymidylate biosynthesis pathways. Another study on novel pyrrolo[3,2-d]pyrimidine compounds also implicated direct targeting of both GARFTase and AICARFTase. nih.gov

Note: The data presented is for structurally related compounds and not for this compound itself, for which specific inhibitory data is limited in the cited literature.

Mechanisms of Biological Action at the Molecular Level

Based on the enzymatic inhibition profiles of structurally related compounds, the potential mechanisms of biological action for this compound at the molecular level can be inferred, primarily revolving around the disruption of nucleotide biosynthesis.

The inhibition of GARFTase and AICARFTase by related pyrrolo[2,3-d]pyrimidine antifolates points to a significant mechanism of action involving the shutdown of the de novo purine synthesis pathway. nih.govnih.gov By blocking these key enzymes, the compounds prevent the formation of essential purine nucleotides (adenosine and guanosine). This depletion of the purine pool would lead to an arrest of DNA and RNA synthesis, ultimately halting cell proliferation and inducing apoptosis in rapidly dividing cells, such as cancer cells. nih.gov The molecular interaction likely involves the pyrrole-containing structure mimicking a portion of the natural folate cofactor, allowing it to bind to the active site of these enzymes and prevent the catalytic transfer of a formyl group.

While direct evidence is lacking for this compound, the activity of other pyrrole derivatives against AChE, α-glucosidase, and carbonic anhydrases suggests that this scaffold can be adapted to interact with a diverse range of enzyme active sites. For AChE, the mechanism would involve binding within the active site gorge, preventing acetylcholine from accessing the catalytic triad. nih.gov For α-glucosidase, the compound would likely act as a competitive inhibitor, binding to the enzyme's active site in place of dietary carbohydrates. nih.gov In the case of carbonic anhydrases, the mechanism would involve coordination to the catalytic zinc ion in the active site, a common feature for inhibitors of this enzyme family. nih.gov The specific chemical groups attached to the pyrrole ring, such as the ethyl and glycine moieties, would be critical in determining the binding affinity and selectivity for each of these distinct enzymatic targets.

Protein–Ligand Complex Formation and Structural Insights

There is no publicly available information on the formation of protein-ligand complexes involving this compound. Consequently, no structural insights, such as those derived from X-ray crystallography or NMR spectroscopy, could be found to describe the binding mode or specific molecular interactions of this compound with any protein target.

Allosteric Modulation Studies

No studies specifically investigating the allosteric modulation of any receptor or enzyme by this compound were identified. While the allosteric modulation of glycine receptors is a field of active research, with various molecules known to act as modulators, there is no mention of this compound in this context within the available literature.

Biotransformation Pathways and Conjugate Formation

Specific biotransformation pathways for this compound have not been described in the scientific literature. General metabolic processes for xenobiotics often involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.gov Glycine conjugation is a known pathway for the metabolism of certain carboxylic acids. nih.gov For example, N-(pyrrole-2-carboxyl) glycine has been identified as a glycine conjugate in urine, particularly in the context of certain metabolic disorders. nih.govnih.gov However, no studies have specifically documented the formation of a glycine conjugate or any other metabolite from this compound.

Table 2: Known Metabolites of this compound

Metabolite Conjugate Type Metabolic Pathway

Applications in Chemical Biology and Advanced Materials

Peptidomimetic Design and Scaffold Development

Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as enhanced stability against enzymatic degradation, improved bioavailability, and constrained conformations. The rigid, planar structure of the pyrrole (B145914) ring makes it an attractive scaffold for constructing peptidomimetics.

Pyrrole-based amino acids have been successfully developed as conformationally constrained surrogates for dipeptide units. For instance, the related compound, 5-(aminomethyl)pyrrole-2-carboxylic acid, has been utilized as a structural mimic of the Gly-ΔAla dipeptide isostere. The planarity of the pyrrole ring system restricts the conformational freedom of the peptide backbone, which can be advantageous in designing peptides with specific secondary structures. It is plausible that 2-(5-Ethyl-2-pyrrolyl)glycine could similarly serve as a constrained dipeptide surrogate, with the ethyl group providing an additional point of non-polar interaction or steric influence.

Compound Mimicked Dipeptide Key Structural Feature Potential Application
5-(aminomethyl)pyrrole-2-carboxylic acidGly-ΔAlaPlanar pyrrole ringInducing specific peptide conformations
This compound (Hypothesized)Dipeptide unitsPlanar pyrrole ring with ethyl substitutionFine-tuning peptide structure and interactions

The incorporation of rigid, turn-inducing elements is a key strategy in the design of peptides that adopt specific secondary structures like β-hairpins. β-hairpins are common motifs in proteins and are involved in various biological recognition processes. The conformational constraints imposed by pyrrole-containing amino acids can facilitate the formation of the turns necessary for β-hairpin nucleation. Studies on peptides containing 5-(aminomethyl)pyrrole-2-carboxylic acid have demonstrated their ability to promote the formation of well-defined β-hairpin structures in solution. The substitution pattern and inherent rigidity of this compound suggest its potential to act as a nucleating element for such secondary structures, a property that is highly valuable in the de novo design of folded peptides.

Unnatural Amino Acid (UAA) Incorporation for Protein Studies

The introduction of unnatural amino acids into proteins at specific sites is a powerful technique for investigating protein structure and function. This is typically achieved by repurposing a codon (often a stop codon) and engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

For this compound to be incorporated into a protein via the cellular translation machinery, a specific aminoacyl-tRNA synthetase (aaRS) must be evolved to recognize this UAA and charge it onto a corresponding orthogonal tRNA. This engineered aaRS must not recognize any of the canonical amino acids, and the orthogonal tRNA must not be a substrate for any of the cell's endogenous synthetases. While the genetic encoding of various UAAs has been achieved, specific research on the ribosomal incorporation of this compound has not been reported. The development of such a system would first require the chemical synthesis of the UAA and then a directed evolution campaign to create the necessary orthogonal translational components.

An alternative to in vivo genetic encoding is the in vitro synthesis of aminoacylated tRNAs. In this approach, the UAA is chemically synthesized and then ligated to a specific tRNA molecule. This can be achieved through purely chemical means or through a combination of chemical synthesis and enzymatic ligation. The resulting UAA-tRNA can then be added to an in vitro translation system to produce a protein containing the UAA at a desired position. This method bypasses the need for an evolved synthetase and could be a viable strategy for incorporating this compound into proteins for initial studies.

Unnatural amino acids are frequently used as spectroscopic probes to report on local environments within a protein. The pyrrole moiety of this compound possesses inherent spectroscopic properties that could potentially be exploited. For example, the pyrrole ring is a fluorophore, and its fluorescence emission is often sensitive to the polarity of its environment. Therefore, incorporating this UAA into a protein could allow researchers to monitor conformational changes or binding events by observing changes in its fluorescence signal. Furthermore, the pyrrole ring can be used as an infrared probe, with specific vibrational modes that are sensitive to local electric fields and hydrogen bonding.

Spectroscopic Technique Potential Information Gained Relevant Feature of this compound
Fluorescence SpectroscopyLocal environment polarity, conformational changes, ligand bindingPyrrole ring fluorescence
Infrared SpectroscopyLocal electric fields, hydrogen bondingVibrational modes of the pyrrole ring

Supramolecular Assembly and Molecular Recognition

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Pyrrole-containing systems are particularly adept at forming such assemblies due to the hydrogen-bonding capability of the pyrrole N-H group and π–π stacking interactions between the aromatic rings.

The pyrrole ring is a fundamental unit in many synthetic host molecules designed for molecular recognition, particularly for anions and ion pairs. The polarized N-H bond within the pyrrole ring acts as an effective hydrogen-bond donor, allowing it to bind with anionic guest species. ims.ac.jp This interaction often leads to a measurable response, such as a change in color or fluorescence, making these systems useful as chemical sensors. ims.ac.jp

Recent research has demonstrated the use of crown-shaped, pyrrole-based compounds as hosts for recognizing larger guest molecules like fullerenes (e.g., C70). bohrium.comresearchgate.netaip.org In these systems, the pyrrole rings are organized into a macrocyclic structure that creates a cavity complementary to the shape of the fullerene. The binding is primarily driven by a combination of electrostatic and van der Waals interactions between the host and guest. bohrium.comresearchgate.net The strength of this interaction can be tuned by incorporating metal atoms (Li, Na, K) into the host structure, which enhances the binding energy. researchgate.net

Computational studies, such as those using density functional theory (DFT), have provided significant insights into the nature of these host-guest interactions. bohrium.comresearchgate.net Reduced density gradient (RDG) analysis confirms that the stability of these complexes arises from noncovalent, attractive forces. bohrium.comresearchgate.net The binding affinities of such systems can be quantified, as shown in the table below for a dipyrrolyl-based sensor.

Table 1: Binding Constants (Ka) of a 1,3-Dipyrrolyl-1,3-propanedione BF2 Complex with Various Anions in CH2Cl2. ims.ac.jp
Anion GuestBinding Constant (Ka, M-1)
F-8.1 x 104
Cl-2.0 x 103
Br-3.3 x 102
H2PO4-1.3 x 104
HSO4-80

The glycine (B1666218) moiety in this compound can provide additional hydrogen bonding sites (both donor and acceptor) and introduce chirality, enabling the potential for enantioselective recognition of chiral guest molecules.

Catalysis and Ligand Design

The structural features of this compound make it an attractive candidate for applications in catalysis, both as a component of a chiral ligand for metal catalysts and as a chiral building block in asymmetric synthesis.

Asymmetric synthesis aims to produce enantiomerically pure molecules, which is critical in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. nih.gov Chiral auxiliaries are enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govrsc.org

The this compound molecule contains a chiral center at the α-carbon of the glycine unit. This inherent chirality allows it to be used as a chiral building block for the synthesis of more complex, enantiomerically pure compounds. wiley.com For example, chiral 2-pyrroleimines derived from related amino alcohols have been used to synthesize chiral 1-(2-pyrrolyl)alkylamines with high diastereoselectivity. researchgate.net In such a reaction, the chiral auxiliary (the amino alcohol fragment) effectively shields one face of the imine, directing the nucleophilic attack of an organometallic reagent to the opposite face, thereby controlling the formation of the new stereocenter. researchgate.net The chiral glycine portion of this compound can similarly be used to direct stereoselective transformations, after which the auxiliary portion can be cleaved to yield the desired enantiopure product.

The pyrrole ring and the adjacent carboxylate group of this compound can act as a bidentate ligand, coordinating to a metal center through the pyrrole nitrogen and one of the carboxylate oxygens. This ability to chelate metals makes it a promising ligand for transition metal-catalyzed reactions. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of polysubstituted pyrroles is a cornerstone of organic chemistry, with traditional methods like the Paal-Knorr and Hantzsch syntheses being widely used. researchgate.netsemanticscholar.org However, the future of synthesizing 2-(5-Ethyl-2-pyrrolyl)glycine and its derivatives lies in the development of more sustainable and selective methodologies. Modern approaches focus on minimizing waste, reducing energy consumption, and improving atom economy.

Future research will likely gravitate towards catalytic systems that operate under mild conditions. For instance, iridium-catalyzed reactions that link secondary alcohols and amino alcohols to form pyrroles, eliminating only hydrogen gas as a byproduct, represent a highly sustainable strategy. tcsedsystem.edu The application of such a method could provide a green pathway to the this compound core. Furthermore, multicomponent reactions (MCRs), which combine three or more reagents in a single step, offer a powerful tool for rapidly generating molecular diversity and complexity, providing efficient access to highly functionalized pyrrole (B145914) derivatives. researchgate.net The development of an MCR strategy for this compound would be a significant advancement.

These modern methods aim to replace harsher reagents and solvents, such as strong acids or high-boiling point organic solvents, with more environmentally benign alternatives like water or recyclable catalysts. rsc.orgnih.gov

Synthetic StrategyKey FeaturesPotential Advantages for this compound SynthesisReferences
Traditional Paal-Knorr SynthesisCondensation of a 1,4-dicarbonyl compound with a primary amine.Well-established and versatile for many pyrrole structures. researchgate.netsemanticscholar.org
Iridium-Catalyzed Dehydrogenative CouplingUses alcohols as starting materials; liberates H2 gas as the only byproduct.High atom economy, use of renewable feedstocks, and sustainable. tcsedsystem.edu
Multicomponent Reactions (MCRs)Three or more reactants combine in a one-pot reaction.High efficiency, rapid generation of complex molecules, reduced waste. researchgate.net
Biocatalytic SynthesisUtilizes enzymes to catalyze specific reaction steps.High stereoselectivity, mild reaction conditions, environmentally friendly. digitellinc.comnih.gov

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing its production and predicting its behavior. The integration of advanced spectroscopic methods with computational chemistry offers a powerful synergistic approach to achieve this.

Techniques such as 2D NMR spectroscopy can provide detailed information about the connectivity and spatial relationships of atoms within the molecule and its reaction intermediates. nih.gov The coupling constants between protons on the pyrrole ring, for example, can help determine the precise positions of substituents. nih.gov In parallel, computational modeling using Density Functional Theory (DFT) can be employed to map out reaction pathways, calculate the energies of transition states, and predict spectroscopic properties. mdpi.com This dual approach allows for a comprehensive analysis, where experimental data validates theoretical models and computational insights guide further experimental design. Such studies could elucidate the mechanism of formation for the pyrrole-glycine linkage and predict the compound's conformational preferences, which are vital for understanding its potential biological interactions.

TechniqueApplication to this compound ResearchExpected InsightsReferences
2D NMR Spectroscopy (COSY, HSQC, HMBC)Elucidation of molecular structure and conformation in solution.Unambiguous assignment of protons and carbons; determination of substituent positions. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification of reaction intermediates and products in synthetic pathways.Tracking reaction progress and identifying byproducts. digitellinc.com
Density Functional Theory (DFT) CalculationsModeling reaction mechanisms, predicting molecular geometries, and calculating electronic properties.Understanding reaction feasibility, transition state structures, and charge distribution. mdpi.com
Natural Bond Orbital (NBO) AnalysisAnalysis of atomic charges and orbital interactions from computational models.Insights into intramolecular bonding and reactivity sites. mdpi.com

Exploration of New Enzymatic and Biocatalytic Applications

Biocatalysis, the use of enzymes to perform chemical transformations, is a rapidly growing field that offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. nih.gov Exploring enzymatic routes for the synthesis or modification of this compound could open up new avenues for producing enantiomerically pure forms of the compound and its derivatives.

Enzymes such as cytochrome P450s, which can be engineered through directed evolution, have shown the ability to catalyze challenging C-N bond formations in pyrrole-containing natural products. digitellinc.com Similarly, oxidoreductases like dehaloperoxidase have been used for the H2O2-dependent oxidation of pyrroles without the undesired formation of polypyrrole, demonstrating a high degree of control over the reaction. nih.gov Another promising avenue is the use of enzyme cascades. For example, coupling a UbiD-type decarboxylase with a carboxylic acid reductase (CAR) has been shown to produce pyrrole-2-carbaldehyde from pyrrole via enzymatic CO2 fixation, highlighting the potential for complex transformations in one-pot systems. mdpi.com Investigating the substrate tolerance of these and other enzyme classes could reveal biocatalysts capable of acting on precursors to this compound, offering a green and highly selective synthetic alternative.

Design of Pyrrole-Glycine Conjugates for Targeted Probe Development in Complex Biological Systems

The inherent structural features of pyrrole and glycine (B1666218) make their conjugates attractive scaffolds for developing targeted molecular probes. Pyrrole-containing structures are key components of fluorescent dyes like the BODIPY family, while the glycine moiety can enhance biocompatibility and provide a handle for further functionalization. mdpi.com

Future research could focus on designing and synthesizing derivatives of this compound to create fluorescent probes for imaging specific organelles or biomolecules within living cells. The design of such probes involves incorporating specific functional groups that can direct the molecule to a particular cellular location, such as the endoplasmic reticulum. rsc.org For example, attaching a methyl sulfonamide or a sulfonylurea group to the pyrrole-glycine core could confer selectivity for this organelle. rsc.org The development of such probes would be invaluable for studying cellular processes and understanding the roles of different cellular compartments in health and disease. The glycine portion of the molecule could also be used to conjugate it to peptides or other biomolecules, enabling the targeting of specific receptors or enzymes. mdpi.com

Computational Design of Advanced Materials with Pyrrole-Glycine Units

Pyrrole-containing polymers have long been studied for their applications in organic electronics, including organic photovoltaics and field-effect transistors, due to the electron-rich nature of the pyrrole ring. acs.orgtdl.org The incorporation of a glycine unit into a pyrrole-based monomer like this compound could introduce novel properties, such as enhanced processability, biocompatibility, and self-assembly capabilities through hydrogen bonding.

Computational modeling is an indispensable tool for the rational design of new materials. researchgate.net By using computational methods, researchers can predict the electronic and structural properties of polymers derived from this compound before undertaking laborious and expensive synthesis. acs.org For example, DFT calculations can be used to estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting the semiconducting behavior of a material. mdpi.com Molecular dynamics simulations could be used to model how these polymers pack in the solid state, which influences their charge transport properties. This in-silico screening approach can accelerate the discovery of new materials with tailored properties for applications ranging from flexible electronics to biocompatible sensors and scaffolds for tissue engineering. frontiersin.org

Q & A

Q. What experimental designs elucidate the compound’s mechanism of action in enzymatic systems?

  • Answer :
  • Kinetic Assays : Measure KmK_m and VmaxV_{max} under varying substrate/inhibitor concentrations .
  • Fluorescence Quenching : Monitor enzyme conformational changes using tryptophan fluorescence .
  • X-ray Crystallography : Resolve co-crystal structures to identify binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.